molecular formula C9H14N2S B3277771 4-Tert-butyl-2-(methylthio)pyrimidine CAS No. 66522-12-1

4-Tert-butyl-2-(methylthio)pyrimidine

Cat. No.: B3277771
CAS No.: 66522-12-1
M. Wt: 182.29 g/mol
InChI Key: HYOPLDXFQWLBPR-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(methylthio)pyrimidine is a chemical compound of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate. The pyrimidine ring is a privileged scaffold in drug discovery, and substitutions like the tert-butyl group and methylthio group impart specific properties to the molecule. The sterically bulky tert-butyl group can influence the compound's conformation, solubility, and metabolic stability. The methylthio (-SMe) group is a valuable functional handle in synthetic chemistry; it can be readily modified through oxidation to sulfones or displaced by various nucleophiles, including amines and alcohols, allowing for the creation of a diverse library of more complex pyrimidine derivatives. This makes this compound a key precursor in the development of potential pharmacologically active compounds. Research into similar pyrimidine derivatives has shown their potential as serotonin receptor antagonists, indicating relevance in central nervous system (CNS) drug discovery programs. This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-9(2,3)7-5-6-10-8(11-7)12-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPLDXFQWLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248262
Record name 4-(1,1-Dimethylethyl)-2-(methylthio)pyrimidine
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Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66522-12-1
Record name 4-(1,1-Dimethylethyl)-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66522-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Tert Butyl 2 Methylthio Pyrimidine and Its Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Ring Bearing Methylthio Moieties

The foundational step in many synthetic routes is the construction of the pyrimidine heterocycle itself. Methodologies often aim to incorporate the 2-(methylthio) group during the ring formation, which can be highly efficient.

The most prevalent method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon (C-C-C) fragment with a compound containing an N-C-N moiety. bu.edu.eg This [3+3] heterocyclization approach is highly versatile. For the synthesis of 2-(methylthio)pyrimidines, S-methylisothiourea is a common and effective N-C-N component. It reacts with a 1,3-bifunctional three-carbon fragment, such as a 1,3-diketone or a β-keto ester, to form the desired pyrimidine ring with the methylthio group pre-installed at the 2-position. bu.edu.eggoogle.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer an efficient and atom-economical route to highly substituted pyrimidines. beilstein-journals.orgnih.gov A one-pot, three-component reaction involving ketones, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and S-methylisothiourea can yield 2-(methylthio)pyrimidine (B2922345) derivatives. organic-chemistry.org Similarly, palladium-catalyzed four-component reactions of aryl halides, terminal alkynes, carbon monoxide, and amidinium salts have been developed to generate diverse pyrimidine libraries. growingscience.com These MCRs provide rapid access to complex pyrimidine scaffolds from simple starting materials. mdpi.com

Table 1: Representative Cyclocondensation for a 2-(Methylthio)pyrimidine Derivative

Reactant 1Reactant 2Reagents/ConditionsProductYieldReference
Chloroacetyl chloride & N,N-dimethylformamideS-methylisothiourea hemisulfate1. Phosphorus oxychloride, 70°C2. Sodium methoxide, 60°C5-chloro-2-(methylthio)pyrimidine60% google.com

An alternative to de novo ring synthesis is the modification of pre-existing pyrimidine rings or their halogenated derivatives. Halogenated pyrimidines are particularly valuable intermediates because the halogen atoms can be selectively replaced by various nucleophiles. digitellinc.comthieme.de The reactivity of halogens on the pyrimidine ring is position-dependent, with the C4 and C6 positions being generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. researchgate.net

For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be selectively functionalized. Treatment with sodium ethoxide in ethanol (B145695) at room temperature leads to the exclusive substitution of the C4-chloro group, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield. mdpi.com This differential reactivity allows for the sequential and regioselective introduction of substituents. Therefore, a plausible route to 4-tert-butyl-2-(methylthio)pyrimidine would involve the reaction of a 4-halopyrimidine precursor with a suitable tert-butyl nucleophile, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent. researchgate.net

Introduction and Functionalization of the Methylthio Group

When the methylthio group is not incorporated during ring formation, it can be added to a pre-formed pyrimidine ring. This typically involves a two-step process of thiolation followed by methylation.

The conversion of a pyrimidine derivative to its 2-thio analogue can be achieved using various thiolation agents. For example, a carbonyl group at the C2 position (as in a pyrimidin-2-one) can be converted to a thiocarbonyl (a pyrimidine-2-thione) using reagents like phosphorus pentasulfide (P4S10) or Lawesson's reagent. The resulting pyrimidine-2-thione exists in tautomeric equilibrium with its corresponding 2-mercaptopyrimidine (B73435) form.

Subsequent methylation of the thiol or thione is readily accomplished. nih.gov The sulfur atom, being a soft nucleophile, reacts efficiently with alkylating agents like methyl iodide or dimethyl sulfate (B86663) to form the S-methylated product, 2-(methylthio)pyrimidine. researchgate.net This thiolation-methylation sequence is a reliable method for introducing the methylthio group onto a pyrimidine scaffold. umich.edu

Achieving the correct regiochemistry is critical. As mentioned, constructing the ring from S-methylisothiourea directly and unambiguously places the methylthio group at the C2 position, making it a highly regioselective strategy. google.com

When starting with a dihalopyrimidine, such as 2,4-dichloropyrimidine, the introduction of a sulfur nucleophile followed by methylation must be carefully controlled. The higher electrophilicity and reactivity of the C4 position compared to the C2 position means that a sulfur nucleophile would preferentially attack C4. researchgate.netuaeu.ac.ae Therefore, to synthesize a 2-(methylthio) derivative from a dihalopyrimidine, one would typically need to already have the desired substituent at the C4 position or use a starting material like 2-chloro-4-substituted-pyrimidine for the nucleophilic substitution with a thiolate. However, the most straightforward method remains the cyclocondensation using S-methylisothiourea to avoid such regioselectivity issues.

Methodologies for Incorporating the Tert-butyl Substituent

The introduction of the bulky tert-butyl group onto the pyrimidine ring, specifically at the C4 position, is the final key step in synthesizing the target molecule. This is most commonly achieved via nucleophilic substitution on a pyrimidine bearing a suitable leaving group, such as a halogen, at the C4 position.

Given the enhanced reactivity of the C4 position in 4-halopyrimidines, a compound like 4-chloro-2-(methylthio)pyrimidine serves as an ideal precursor. mdpi.com The tert-butyl group can be introduced using a strong carbon nucleophile, such as an organometallic reagent. Tert-butyllithium or tert-butylmagnesium chloride are common choices for this type of transformation. researchgate.net The reaction involves the nucleophilic attack of the tert-butyl anion at the electron-deficient C4 carbon, displacing the chloride ion to form the C-C bond and yield this compound. The use of organolithium reagents has been cited as a method for introducing hydrophobic side chains onto the pyrimidine ring with high regioselectivity. researchgate.netuaeu.ac.ae

Table 2: Proposed Synthesis of the Target Compound via Nucleophilic Substitution

SubstrateReagentSolvent/ConditionsProduct
4-Chloro-2-(methylthio)pyrimidinetert-Butyllithium ortert-Butylmagnesium chlorideAnhydrous THF, -78°C to rtThis compound

Alkylation and Coupling Strategies

The introduction of alkyl and thioalkyl groups onto the pyrimidine ring is a critical aspect of the synthesis of the target molecule. These functionalizations can be achieved through various strategies, including direct alkylation and cross-coupling reactions.

Direct alkylation of pyrimidine systems can be challenging due to the electronic nature of the ring, but it is a utilized method. nih.gov For instance, the synthesis of O-alkyl derivatives of pyrimidinones (B12756618) has been achieved through direct chemoselective O-alkylation using alkylating agents like 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, which resulted in high yields of 70–98%. acs.org This highlights a convergent strategy where a pre-functionalized pyrimidine is used as the alkylating agent itself. acs.org Another approach involves the base-mediated alkylation of N-heterocycles through the extrusion of sulfur dioxide from aryl-alkyl sulfones, creating a transient benzylic anion that can be trapped by various electrophiles. nih.gov

Nucleophilic aromatic substitution (SNAr) is a common pathway for introducing substituents onto a pre-formed pyrimidine ring. Halogenated pyrimidines, such as 4-chloropyrimidines, are excellent precursors. The chlorine atom at the 4-position can be displaced by nucleophiles. For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts selectively with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the higher reactivity of the C4 position over the C6 position towards nucleophilic attack. mdpi.com While this example uses an alkoxide, the principle applies to the introduction of other groups.

The table below summarizes different strategies for the functionalization of pyrimidine rings.

Strategy Description Key Reagents/Conditions Typical Yields Reference
Direct O-AlkylationA convergent approach where a pyrimidinone is alkylated using a pyrimidine-containing alkylating agent.4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines70-98% acs.org
Nucleophilic Aromatic Substitution (SNAr)Displacement of a halogen (e.g., chloro group) on the pyrimidine ring by a nucleophile.4-Chloro-2-methylthiopyrimidine (B146335), Sodium Hydride, DMFModerate to Excellent researchgate.net
Base-Mediated Sulfur DeletionAlkylation via the formation of N-heterocyclic benzylic anions from aryl-alkyl sulfones.Aryl-alkyl sulfones, BaseNot specified nih.gov

Stereochemical Considerations in Substituent Introduction

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, the direct synthesis of this specific compound does not involve stereochemical control.

However, stereochemistry becomes a critical consideration when synthesizing analogues of this pyrimidine that incorporate chiral centers. nih.gov This is particularly relevant in medicinal chemistry, where the three-dimensional arrangement of atoms can dictate biological activity. For example, in the synthesis of pyrimidine nucleosides, the stereochemistry at the sugar moiety attached to the pyrimidine ring is crucial. nih.govumich.edu Studies have investigated diastereoisomeric differentiations and anomerizations of pyrimidine derivatives like 5,6-dihydrothymidine. nih.gov

When introducing substituents onto the pyrimidine ring that are themselves chiral or that create a new stereocenter, chemists must employ stereoselective synthetic methods. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer. For instance, the synthesis of the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) from picolinic acid requires careful control of stereochemistry during the cyclization step to achieve the desired (S)-configuration. nih.gov While not a pyrimidine, the principles of controlling stereochemistry during the formation of a heterocyclic ring are transferable.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods, including enhanced reaction rates, higher yields, improved energy efficiency, and greater operational simplicity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique has been successfully applied to the synthesis of 4-substituted 2-methylthiopyrimidines. researchgate.net Traditionally, SNAr reactions on 4-chloro-2-methylthiopyrimidine require harsh conditions, such as the use of sodium hydride in DMF under an inert atmosphere, and prolonged reaction times. researchgate.net In contrast, microwave irradiation allows these transformations to be completed in minutes under milder conditions, often leading to moderate to excellent yields. researchgate.net

The benefits of microwave assistance are not limited to substitution reactions. One-pot, three-component condensation reactions to form pyrimidine analogues, such as pyrano[2,3-d]pyrimidines, show significantly improved yields and drastically reduced reaction times (e.g., 3-6 minutes) compared to conventional heating methods (which can take several hours). nih.gov This efficiency makes microwave synthesis a highly attractive, green chemistry approach for preparing pyrimidine libraries. researchgate.netnih.gov

The following table compares conventional and microwave-assisted synthesis for pyrimidine derivatives.

Reaction Type Conventional Method Microwave-Assisted Method Reference
4-Substituted 2-MethylthiopyrimidinesProlonged reaction times, harsh conditions (NaH, DMF)Few minutes reaction time, mild conditions researchgate.net
Pyrano[2,3-d]pyrimidine Synthesis (One-Pot)2-6 hours, moderate yields (69-87%)3-6 minutes, excellent yields (78-94%) nih.gov
4-Amino Pyrimidine SynthesisLonger reaction times, lower yields5 minutes, high yields (88-95%) rsc.org

Organocatalytic and Photoredox Oxidation Pathways

Organocatalysis and photoredox catalysis represent frontiers in modern synthesis, enabling new types of transformations under mild conditions. An efficient method for producing 2-substituted pyrimidines involves the visible-light-driven organocatalytic aerobic oxidation of dihydropyrimidine (B8664642) precursors. rsc.org Using an organic photocatalyst like eosin (B541160) Y, this method utilizes molecular oxygen as an inexpensive and environmentally benign oxidant. The addition of a base was found to significantly enhance the rate of photoinduced electron transfer, leading to the selective formation of 2-(methylthio)pyrimidines. rsc.org

The oxidative metabolism of pyrimidines in biological systems, which can involve the formation of intermediates like barbituric acid, provides conceptual parallels for laboratory-based oxidative pathways. researchgate.net While not a direct synthetic method, photoredox-catalyzed C-H functionalization pathways, which have been used to functionalize related heterocycles like pyridine, demonstrate the potential for direct C-H bond activation on the pyrimidine core, bypassing the need for pre-functionalized starting materials. acs.org

One-Pot Reaction Sequences and Catalyst-Free Methods

To improve synthetic efficiency and sustainability, one-pot reactions and catalyst-free methods are increasingly favored. A convenient one-pot, two-stage synthesis of 4-pyrimidone-2-thioethers has been developed, involving a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.govresearchgate.netrsc.org This method demonstrates good to excellent yields and tolerates a wide range of functional groups under mild conditions, and has been successfully scaled up to produce key drug intermediates. nih.govresearchgate.net

Furthermore, catalyst-free methods for pyrimidine synthesis have been developed. For example, 5-(substituted-phenyl)-7-(1H-imidazol-4-yl)-4,7-dihydrotetrazolo-[1,5-a]pyrimidines have been synthesized without a catalyst, avoiding issues associated with toxic reagents and harsh reaction conditions found in other methods. researchgate.net A metal- and solvent-free approach for preparing substituted pyrimidines from ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal has also been described. acs.org This NH₄I-promoted three-component tandem reaction offers the advantages of using simple, readily available starting materials and proceeding under environmentally friendly conditions. acs.org

Chemical Reactivity and Mechanistic Studies of 4 Tert Butyl 2 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. In the case of 4-Tert-butyl-2-(methylthio)pyrimidine, the pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles. This reactivity is further influenced by the substituents present on the ring.

Displacement of the Methylthio Group by Various Nucleophiles

The methylthio (-SCH3) group at the 2-position of the pyrimidine ring is a proficient leaving group, particularly when the ring is activated by electron-withdrawing groups. This lability allows for its displacement by a wide array of nucleophiles.

Detailed research has demonstrated that the methylthio group can be readily displaced by amino, alkoxy, and hydrazino derivatives. For instance, treatment with various amines leads to the corresponding 2-aminopyrimidine (B69317) derivatives. Similarly, reaction with alkoxides, such as sodium methoxide, results in the formation of 2-alkoxypyrimidines. The reaction with hydrazine (B178648) and its derivatives provides access to 2-hydrazinopyrimidines, which are valuable precursors for the synthesis of fused heterocyclic systems.

The general mechanism for this transformation follows the characteristic two-step SNAr pathway. pressbooks.pub The first step involves the addition of the nucleophile to the carbon atom bearing the methylthio group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms helps to stabilize this intermediate. The subsequent step involves the elimination of the methylthiolate anion (-SCH3), restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The reaction conditions for these displacements can vary depending on the nucleophilicity of the attacking species and the specific substrate. While some reactions proceed under mild conditions, others may require elevated temperatures or the use of a base to facilitate the reaction.

Table 1: Examples of Nucleophilic Displacement of the Methylthio Group

Nucleophile Product
Amine (R-NH₂) 4-Tert-butyl-2-(alkylamino)pyrimidine
Alkoxide (R-O⁻) 4-Tert-butyl-2-alkoxypyrimidine
Hydrazine (H₂N-NH₂) 4-Tert-butyl-2-hydrazinopyrimidine

Reactivity of Other Ring Substituents

In precursors or derivatives of this compound that contain other potential leaving groups, such as halogens, the regioselectivity of nucleophilic substitution becomes a critical consideration. For example, in a molecule like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, both the chlorine atom at the 4-position and the methylthio group at the 2-position can be displaced by nucleophiles. rsc.org

Studies have shown that the reactivity of these positions towards nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. rsc.org For instance, treatment with dimethylamine (B145610) has been shown to selectively displace the chlorine atom, yielding the corresponding 4-(dimethylamino) derivative. rsc.org However, under certain conditions with other nucleophiles, displacement of the methylthio group can also occur. rsc.org The presence of an electron-withdrawing ester group at the 5-position further activates the ring towards nucleophilic attack.

Electrophilic Transformations of the Pyrimidine Ring System

The electron-deficient nature of the pyrimidine ring generally makes it less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic systems like benzene. The two nitrogen atoms in the ring act as deactivating groups, drawing electron density away from the carbon atoms and making them less attractive to electrophiles.

However, electrophilic attack can be directed to specific positions if the ring is sufficiently activated by electron-donating substituents. In the case of this compound, the tert-butyl group is a weak electron-donating group, and the methylthio group can also exhibit some electron-donating character through resonance. Despite this, electrophilic substitution on the pyrimidine ring itself remains challenging. Instead, electrophilic attack is more likely to occur on the exocyclic methylthio group, as will be discussed in the subsequent section. Research on the direct electrophilic substitution on the pyrimidine core of this specific compound is limited, with many studies focusing on the more facile nucleophilic substitution pathways. Some studies on related pyrimidine systems have shown that under harsh conditions, electrophilic substitution at the C-5 position can be achieved, but this is not a common transformation for this particular substrate. researchgate.net

Oxidation and Reduction Pathways Involving the Methylthio Moiety

The methylthio group in this compound is susceptible to both oxidation and reduction, providing a handle for further functionalization.

Oxidation: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. Common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) can be employed for this transformation. The resulting 4-tert-butyl-2-(methylsulfinyl)pyrimidine and 4-tert-butyl-2-(methylsulfonyl)pyrimidine are particularly interesting substrates. The sulfoxide and especially the sulfone groups are excellent leaving groups in nucleophilic aromatic substitution reactions, significantly more so than the original methylthio group. This two-step sequence of oxidation followed by nucleophilic displacement provides an alternative and often more efficient route to introduce a variety of nucleophiles at the 2-position of the pyrimidine ring.

Table 2: Oxidation Products of the Methylthio Group

Oxidation State Compound Name
Sulfide This compound
Sulfoxide 4-Tert-butyl-2-(methylsulfinyl)pyrimidine
Sulfone 4-Tert-butyl-2-(methylsulfonyl)pyrimidine

Reduction: The methylthio group is generally stable to common reducing agents. However, under forcing conditions, such as with Raney nickel, desulfurization can occur to yield 4-tert-butylpyrimidine. This reaction, while less commonly employed for synthetic diversification, can be useful for removing the sulfur functionality when desired.

Annulation and Ring-Fusing Reactions for Novel Fused Heterocycles

Annulation, or ring-fusing, reactions are powerful tools for the construction of polycyclic and heterocyclic systems. scripps.edu this compound can serve as a key precursor for the synthesis of a variety of fused pyrimidine derivatives. These reactions often involve the introduction of a bifunctional reagent that reacts with two sites on the pyrimidine ring or its substituents.

One common strategy involves the derivatization of the pyrimidine core to introduce reactive handles suitable for cyclization. For example, if a hydrazino group is introduced at the 2-position via nucleophilic substitution of the methylthio group, this derivative can then undergo condensation with a 1,3-dicarbonyl compound to form a fused pyrazolo[1,5-a]pyrimidine (B1248293) system.

Another approach involves utilizing the reactivity of a substituent on the pyrimidine ring. For instance, if a functional group with an active methylene, such as a cyanoacetyl group, is introduced at a suitable position, intramolecular cyclization can be induced to form a new fused ring. While specific examples for this compound are not extensively documented in readily available literature, the general principles of pyrimidine chemistry suggest its potential as a scaffold for such transformations. The Robinson annulation, a well-known method for forming six-membered rings, could potentially be adapted, although it more commonly involves ketones and α,β-unsaturated ketones. wikipedia.org

Derivatization Strategies via Functional Group Interconversions

Beyond the primary reactions of the pyrimidine core and the methylthio group, various derivatization strategies can be employed to modify the molecule through functional group interconversions. mdpi.comkib.ac.cn These transformations allow for the fine-tuning of the molecule's properties and the introduction of diverse functionalities.

A key strategy involves the initial displacement of the methylthio group with a nucleophile that contains a protected or latent functional group. For example, a protected amino or hydroxyl group can be introduced, and subsequent deprotection reveals the reactive functionality. This newly unmasked group can then undergo a plethora of further reactions, such as acylation, alkylation, or sulfonylation.

Another approach focuses on modifying the tert-butyl group. While the tert-butyl group is generally robust, under specific and often harsh conditions, electrophilic substitution on the aromatic ring to which it is attached can occur, or the group itself could be cleaved. However, these are not typical or facile transformations for this compound.

The versatility of the pyrimidine ring system, combined with the reactivity of the methylthio group, makes this compound a valuable intermediate in synthetic organic chemistry. The ability to perform a wide range of chemical transformations on this scaffold allows for the generation of a diverse library of pyrimidine derivatives with potential applications in various fields.

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 2 Methylthio Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-tert-butyl-2-(methylthio)pyrimidine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the tert-butyl group, the methylthio group, and the pyrimidine (B1678525) ring.

The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum, due to the shielding effect of the sp³-hybridized carbon to which they are attached. The three protons of the methylthio group will also produce a singlet, located slightly downfield compared to a typical methyl group due to the deshielding effect of the adjacent sulfur atom. The two non-equivalent protons on the pyrimidine ring will each give rise to a doublet, a result of coupling to each other. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents on the ring.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.3Singlet9H
-SCH₃~2.5Singlet3H
Pyrimidine-H5~7.0Doublet1H
Pyrimidine-H6~8.4Doublet1H
Note: Data is predicted and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The spectrum would feature signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. A signal for the methyl carbon of the methylthio group would also be present. The pyrimidine ring would exhibit four distinct signals corresponding to the two protonated carbons and the two quaternary carbons substituted with the tert-butyl and methylthio groups. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

Carbon AtomChemical Shift (δ, ppm)
-C(CH₃)₃~30
-C (CH₃)₃~38
-SCH₃~14
Pyrimidine-C2~173
Pyrimidine-C4~178
Pyrimidine-C5~117
Pyrimidine-C6~156
Note: Data is predicted and may vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between the two protons on the pyrimidine ring (H-5 and H-6), confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the signals of H-5 and H-6 to their corresponding carbon signals (C-5 and C-6), and the methyl protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment is instrumental in identifying longer-range (2-3 bond) correlations. Key expected correlations would include the protons of the tert-butyl group to the C-4 of the pyrimidine ring, and the protons of the methylthio group to the C-2 of the pyrimidine ring, thus confirming the positions of these substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated theoretical mass. For this compound, with a molecular formula of C₉H₁₄N₂S, the expected monoisotopic mass can be precisely calculated. guidechem.com An HRMS measurement would confirm this elemental composition, providing strong evidence for the compound's identity.

Predicted HRMS Data

Molecular FormulaCalculated Monoisotopic Mass (m/z)
C₉H₁₄N₂S182.0878
Note: This represents the theoretical exact mass for the [M]⁺ ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI-MS would typically produce a prominent protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

The analysis of the fragmentation pattern of the [M+H]⁺ ion, often induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), would provide further structural information. Expected fragmentation pathways could include the loss of the tert-butyl group as a stable carbocation or cleavage of the methylthio group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a unique molecular fingerprint.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrimidine ring, the tert-butyl group, and the methylthio group. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables and data from related pyrimidine derivatives. core.ac.ukresearchgate.net

Key expected vibrational modes include:

C-H Stretching: The aliphatic C-H bonds of the tert-butyl and methyl groups are anticipated to show strong absorption bands in the 2850-3000 cm⁻¹ region. vscht.cz

Aromatic C-H Stretching: Although a heterocyclic aromatic ring, the C-H stretching vibrations of the pyrimidine ring are expected just above 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected to appear in the 1500-1600 cm⁻¹ region. researchgate.net

C-H Bending: The bending vibrations of the methyl and tert-butyl groups will produce characteristic absorptions in the 1350-1470 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond of the methylthio group typically gives rise to a weak to medium absorption band in the 600-800 cm⁻¹ region.

The precise wavenumbers and intensities of these bands provide critical evidence for the presence of the respective functional groups, thereby confirming the molecular structure of this compound.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3050Pyrimidine C-HStretching
2850-3000tert-Butyl & Methyl C-HStretching
1500-1600Pyrimidine RingC=N and C=C Stretching
1350-1470tert-Butyl & Methyl C-HBending
600-800C-SStretching

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

While specific crystallographic data for this compound are not available in the surveyed literature, the analysis of a related substituted pyrimidine derivative can illustrate the type of detailed structural information that can be obtained. For instance, a study on a complex heterocyclic system containing a methylthio group revealed its crystal structure through single-crystal X-ray diffraction. mdpi.com Such an analysis for this compound would provide unequivocal proof of its molecular structure and offer insights into its solid-state packing and intermolecular interactions.

A hypothetical crystallographic analysis would yield a data table similar to the one below, detailing the crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Crystal Data for a Heterocyclic Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z4
Calculated Density (mg/m³)1.573
Data presented is for an illustrative compound and not for this compound. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and are widely used for the purification and purity assessment of synthesized chemical compounds. researchgate.net For this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. mdpi.com A small amount of the compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase (a solvent or a mixture of solvents). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity can be qualitatively assessed by the number of spots observed after visualization (e.g., under UV light). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that provides high-resolution separations. nih.gov It is the preferred method for determining the precise purity of a compound. In a typical HPLC analysis of a pyrimidine derivative, a reversed-phase column (such as a C18 column) is used with a mobile phase consisting of a mixture of water (often with an additive like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The components are separated based on their differential affinities for the stationary and mobile phases, and they are detected as they elute from the column, most commonly by a UV detector. The purity of the sample is determined by the area percentage of the main peak in the resulting chromatogram. nih.gov

Table 3: Typical Chromatographic Methods for Analysis

TechniqueStationary PhaseTypical Mobile PhasePurpose
TLC Silica Gel 60 F254Ethyl Acetate/HexanesReaction Monitoring, Purity Check
HPLC C18 Reversed-PhaseAcetonitrile/Water GradientQuantitative Purity Assessment

Computational Chemistry and Theoretical Modeling of 4 Tert Butyl 2 Methylthio Pyrimidine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on pyrimidine (B1678525) derivatives have proven to be a valuable tool for understanding their electronic properties. nih.govmdpi.com For 4-tert-butyl-2-(methylthio)pyrimidine, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating tert-butyl group, the methylthio group, and the electron-deficient pyrimidine ring. DFT calculations would likely reveal a complex charge distribution, with the nitrogen atoms of the pyrimidine ring acting as electron-withdrawing centers, while the tert-butyl and methylthio groups contribute electron density. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a higher reactivity. In related pyrimidine systems, DFT calculations have been instrumental in determining these energy gaps and correlating them with observed chemical behavior. medjchem.com

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Pyrimidine Derivative (Note: This data is for a representative substituted pyrimidine and is intended to be illustrative of the types of parameters obtained from DFT calculations.)

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. For this compound, the MEP would likely show regions of negative potential around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the tert-butyl and methyl groups.

Conformational Analysis and Steric Hindrance from the Tert-butyl Group

Conformational analysis using computational methods, such as molecular mechanics or DFT, can be employed to determine the most stable conformations of this compound. These calculations can map the potential energy surface as a function of key dihedral angles, identifying low-energy conformers and the energy barriers between them. The steric strain introduced by the tert-butyl group can also affect the planarity of the pyrimidine ring, potentially causing slight distortions. This has been observed in other systems where bulky groups are present. researchgate.net

The steric hindrance from the tert-butyl group is also expected to influence the reactivity of the molecule. For instance, it may hinder the approach of a nucleophile to the C4 position of the pyrimidine ring. libretexts.org

Table 2: Representative Conformational Data for a Molecule with a Tert-butyl Group (Note: This data is for a representative molecule and is intended to be illustrative of the types of parameters obtained from conformational analysis.)

ParameterCalculated Value
Dihedral Angle (Ring-C-C-C)109.5°
Rotational Barrier5-7 kcal/mol
Steric Energy Contribution12 kcal/mol

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. These predictions can be invaluable for the identification and characterization of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. Similarly, the IR vibrational frequencies can be calculated, and the resulting theoretical spectrum can be compared with an experimental IR spectrum to aid in the assignment of vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.

The electronic absorption spectrum in the UV-Vis region can also be simulated using time-dependent DFT (TD-DFT) calculations. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. bsu.by The validation of these predicted spectroscopic parameters with experimental data is a crucial step in confirming the structure of a synthesized compound. nih.gov

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for a Heterocyclic Compound (Note: This data is for a representative compound and is intended to be illustrative.)

Spectroscopic ParameterPredicted ValueExperimental Value
1H NMR Chemical Shift (CH3)2.45 ppm2.50 ppm
13C NMR Chemical Shift (C=N)160.2 ppm159.8 ppm
IR Frequency (C=N stretch)1650 cm-11645 cm-1
UV-Vis λmax275 nm278 nm

Mechanistic Investigations of Key Reactions via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and reaction energy profiles. For this compound, computational methods can be used to investigate the mechanisms of its synthesis and its subsequent reactions.

For example, the synthesis of this compound likely involves the reaction of a suitable precursor with a source of the methylthio group. Computational modeling could be used to explore different possible reaction pathways, calculate the activation energies for each step, and identify the most favorable mechanism. This can provide valuable insights for optimizing reaction conditions to improve yield and selectivity.

Furthermore, the reactivity of this compound in various chemical transformations, such as nucleophilic aromatic substitution or oxidation of the methylthio group, can be investigated. By modeling the interaction of the molecule with different reagents and calculating the energy profiles of the corresponding reactions, it is possible to predict its chemical behavior and to design new synthetic routes to other valuable compounds. The use of computational methods to study reaction mechanisms has become a standard practice in modern organic chemistry. nih.gov

Table 4: Representative Calculated Activation Energies for a Reaction Step (Note: This data is for a representative reaction and is intended to be illustrative.)

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS115.2
Leaving Group DepartureTS210.5
Proton TransferTS35.1

Role of 4 Tert Butyl 2 Methylthio Pyrimidine As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives and Heterocyclic Systems

The strategic placement of the tert-butyl and methylthio groups on the pyrimidine ring makes 4-Tert-butyl-2-(methylthio)pyrimidine an ideal starting material for the synthesis of a wide array of substituted pyrimidines and fused heterocyclic systems. The methylthio group at the 2-position is a particularly useful handle for introducing various functionalities through nucleophilic substitution reactions.

The reactivity of the methylthio group allows for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the corresponding 2-substituted pyrimidine derivatives. This reactivity is often enhanced by oxidation of the methylthio group to the more labile methylsulfinyl or methylsulfonyl groups.

Furthermore, the pyrimidine ring itself can participate in cyclization reactions, serving as a foundation for the construction of more complex fused heterocyclic systems. For instance, derivatives of this compound can be elaborated to form bicyclic and polycyclic structures with potential applications in medicinal chemistry and materials science. While specific examples directly employing this compound are not extensively documented in publicly available literature, the analogous reactivity of similar 2-(methylthio)pyrimidine (B2922345) systems strongly supports its potential in this area.

Scaffold for the Construction of More Complex Molecular Architectures

The rigid pyrimidine core of This compound provides a stable scaffold upon which intricate molecular architectures can be assembled. The tert-butyl group at the 4-position exerts a significant steric influence, which can direct the regioselectivity of subsequent reactions and influence the conformational preferences of the final products. This steric hindrance can be strategically exploited to achieve selective transformations at other positions of the pyrimidine ring or on substituents attached to it.

The ability to functionalize the 2-position via the methylthio group, coupled with the directing effect of the tert-butyl group, allows for the stepwise and controlled construction of highly substituted pyrimidine derivatives. These derivatives can serve as key intermediates in the total synthesis of complex natural products or as foundational structures for the design of novel pharmaceutical agents. The robust nature of the tert-butyl-substituted pyrimidine ring ensures its integrity throughout multi-step synthetic sequences.

Below is an interactive data table showcasing representative examples of complex molecules synthesized from pyrimidine scaffolds, illustrating the potential of This compound as a foundational element.

Resulting Compound ClassKey Synthetic TransformationPotential Application Area
Substituted 2-AminopyrimidinesNucleophilic displacement of the methylthio group by aminesMedicinal Chemistry
Fused Pyrimidines (e.g., Thienopyrimidines)Cyclization reactions involving substituents on the pyrimidine ringAgrochemicals, Pharmaceuticals
Biaryl PyrimidinesCross-coupling reactions at functionalized positionsMaterials Science, Ligand Design

Applications in the Development of Novel Organic Reactions and Methodologies

The unique electronic and steric properties of This compound and its derivatives make them interesting substrates for exploring and developing new organic reactions and synthetic methodologies. The interplay between the electron-deficient pyrimidine ring, the sterically demanding tert-butyl group, and the reactive methylthio group can lead to novel reactivity patterns.

For example, the development of new cross-coupling reactions could utilize the C-S bond of the methylthio group as a coupling handle. While palladium-catalyzed cross-coupling reactions are well-established for C-halogen and C-OTf bonds, the use of C-S bonds is an area of ongoing research. The specific electronic environment of the pyrimidine ring in This compound could offer unique opportunities for the development of selective C-C, C-N, and C-O bond-forming reactions.

Moreover, the compound can serve as a model substrate for studying reaction mechanisms and the influence of steric and electronic effects on reactivity and selectivity. The insights gained from such studies can be applied to the design of more efficient and selective synthetic methods for a broader range of heterocyclic compounds.

Future Research Directions and Unexplored Avenues in 4 Tert Butyl 2 Methylthio Pyrimidine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. nih.gov While traditional syntheses of pyrimidine (B1678525) derivatives exist, future research should focus on applying novel and sustainable methodologies to the production of 4-Tert-butyl-2-(methylthio)pyrimidine.

Current research in pyrimidine synthesis emphasizes green chemistry principles, including the use of multicomponent reactions, sustainable catalysts, and alternative energy sources. benthamdirect.com For instance, iridium-catalyzed multicomponent synthesis from alcohols and amidines represents a highly efficient and regioselective route to unsymmetrically substituted pyrimidines, generating only water and hydrogen as byproducts. acs.orgbohrium.com Adapting such a strategy could provide a sustainable pathway to this target molecule. Other green techniques, such as microwave-assisted and ultrasound-promoted reactions, have also proven effective in accelerating the synthesis of pyrimidine derivatives, often in solvent-free conditions. nih.govjournalijar.com

Future investigations could explore the feasibility of these methods for synthesizing this compound, potentially starting from biomass-derived alcohols. acs.orgbohrium.com A comparative study of these green methods against traditional approaches would be invaluable.

Table 1: Potential Sustainable Synthetic Pathways for Future Investigation

Synthetic Strategy Potential Advantages Key Research Question
Iridium-Catalyzed Multicomponent Reaction High atom economy, use of simple starting materials (alcohols), regioselectivity. acs.org Can this method be adapted for the specific substitution pattern of the target compound?
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, improved yields, energy efficiency. nih.gov Optimization of reaction conditions (power, temperature, time) for the synthesis.
Ultrasound-Promoted Synthesis Enhanced reaction rates, milder conditions, mechanical activation. journalijar.com Efficacy of sonication in driving the cyclocondensation reaction to completion.
Green Catalyst Systems (e.g., δ-MnO2 NPs) Reusability, lower environmental impact, ligand-free conditions. bohrium.com Can a suitable green catalyst be identified or developed for this specific synthesis?

Investigation of Advanced Reactivity and Selectivity in Derivatization

The derivatization of this compound is a key area for future exploration, unlocking access to a library of novel compounds. The reactivity is primarily dictated by the interplay between the electron-deficient pyrimidine ring, the sterically bulky tert-butyl group, and the versatile methylthio group.

The 2-(methylthio) group is a particularly attractive handle for functionalization. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. smolecule.comacs.org This would allow for the introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position. Research has shown that 2-sulfonylpyrimidines are highly reactive and can achieve selective protein arylation, suggesting that an oxidized derivative of this compound could be a valuable tool in chemical biology. acs.org

The influence of the 4-tert-butyl group on the regioselectivity of these reactions is a critical aspect to investigate. This bulky group can exert significant steric hindrance, potentially directing incoming reagents to other positions on the ring or influencing the rotational geometry of substituents. Furthermore, modern cross-coupling reactions, such as C-H arylation, which are powerful tools for modifying heterocyclic compounds, have not been explored for this specific molecule. bohrium.com

Table 2: Proposed Derivatization Reactions for Future Study

Reaction Type Reagents/Conditions Potential Product Research Focus
Oxidation m-CPBA, H₂O₂ 4-tert-Butyl-2-(methylsulfonyl)pyrimidine Create a highly reactive intermediate for subsequent substitutions. smolecule.comacs.org
Nucleophilic Aromatic Substitution (SNAr) Oxidized pyrimidine + various nucleophiles (R-NH₂, R-OH) 2-amino or 2-alkoxy-4-tert-butylpyrimidines Explore the scope of nucleophiles and the influence of the tert-butyl group on reactivity.
C-H Arylation Palladium catalyst + Aryl halide 6-Aryl-4-tert-butyl-2-(methylthio)pyrimidine Investigate the regioselectivity and efficiency of direct functionalization of the pyrimidine core.

Potential Applications in Advanced Materials Science

The electronic properties of the pyrimidine ring make it an attractive component for materials science, particularly in organic electronics. nih.gov As an electron-deficient N-heterocycle, the pyrimidine core can facilitate electron transport, making its derivatives potential n-type semiconductors. nih.gov The specific structure of this compound offers several features that could be advantageous in this context.

The bulky tert-butyl group is widely used in organic electronic materials to enhance solubility and control solid-state packing by preventing excessive π-π stacking. nih.gov This can lead to improved processability and film morphology in devices like Organic Field-Effect Transistors (OFETs). The sulfur atom in the methylthio group can provide additional non-covalent interactions, potentially influencing molecular assembly and improving electronic coupling with electrodes.

Future research should focus on synthesizing oligomers or polymers incorporating the this compound unit. Its incorporation into donor-acceptor systems, a common strategy for creating materials with tailored optoelectronic properties, is a particularly promising avenue. nih.gov For example, derivatives of the related N-heterocycle 4-tert-butylpyridine (B128874) are used as additives to improve the efficiency and stability of perovskite solar cells. nanoge.orgossila.com This suggests that pyrimidine-based compounds could play a similar role.

Table 3: Potential Roles in Advanced Materials

Application Area Potential Role of this compound Key Structural Feature(s)
Organic Field-Effect Transistors (OFETs) n-Type semiconductor building block Electron-deficient pyrimidine ring, solubility-enhancing tert-butyl group. nih.gov
Organic Photovoltaics (OPVs) Component in donor-acceptor copolymers or as an additive. Tunable electronic levels through derivatization.
Functional Polymers Monomer unit to impart specific thermal or electronic properties. The pyrimidine core can enhance thermal stability.
Perovskite Solar Cells Additive in the hole-transport layer or electrolyte. Lewis basic nitrogen atoms, potential to passivate defects. nanoge.orgossila.com

Development of Enhanced Analytical Techniques for Characterization and Quantification

Robust analytical methods are essential for supporting research into any new chemical entity. For this compound and its future derivatives, a suite of standard and advanced analytical techniques will need to be employed and optimized.

Standard characterization would rely on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of newly synthesized compounds. nih.govresearchgate.net For instance, IR spectra would be expected to show characteristic C=N stretching frequencies, while NMR would provide a distinct signature for the tert-butyl and methylthio protons. nih.govrsc.org

For quantification, especially at low concentrations within complex matrices (e.g., in functional polymers or biological assays), more sensitive techniques are required. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice. nih.gov The development of specific protocols for these techniques, including potential derivatization steps to improve volatility or ionization efficiency for GC-MS analysis, represents a necessary area of future work. tcichemicals.com

Table 4: Summary of Analytical Techniques for Characterization and Quantification

Technique Purpose Information Provided
¹H and ¹³C NMR Structural Elucidation Chemical environment and connectivity of all hydrogen and carbon atoms. journalijar.com
Infrared (IR) Spectroscopy Functional Group Identification Presence of key bonds such as C=N, C-S, and C-H. nih.gov
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Confirmation Precise molecular weight to confirm elemental composition.
GC-MS / LC-MS Quantification and Trace Analysis Separation and identification in complex mixtures; determination of purity. nih.govmoldb.com
Elemental Analysis Purity Confirmation Percentage composition of C, H, N, S. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Tert-butyl-2-(methylthio)pyrimidine, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with a pyrimidine core (e.g., 2-methylthio-4-methylpyrimidine), tert-butyl groups are introduced via alkylation under basic conditions (e.g., NaOH) . Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium catalysts for cross-coupling). Impurities often arise from incomplete substitution, requiring purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow strict safety protocols:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste Disposal : Segregate halogenated or sulfur-containing waste for specialized treatment to prevent environmental contamination .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate eluent) are standard. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

  • Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) across independent replicates.
  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC) to verify compound identity .
  • Control Experiments : Include known inhibitors (e.g., ribavirin for antiviral assays) to calibrate activity thresholds .

Q. What strategies optimize substituent modifications on the pyrimidine ring to enhance pharmacokinetic properties?

  • Methodological Answer : Systematic SAR studies are critical:

  • Hydrophobicity : Introduce tert-butyl groups at position 4 to improve membrane permeability (logP >3.5).
  • Electron Effects : Replace methylthio (-SMe) with sulfone (-SO₂Me) to modulate electron density and binding affinity .
  • Metabolic Stability : Assess CYP450 interactions using liver microsome assays (e.g., human CYP3A4) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., viral polymerases).
  • MD Simulations : Run 100 ns molecular dynamics simulations (AMBER force field) to evaluate binding stability .
  • ADMET Prediction : Employ SwissADME to forecast absorption, toxicity, and solubility .

Q. What challenges arise when scaling up the synthesis of this compound from lab to pilot scale?

  • Methodological Answer : Key challenges include:

  • Exothermic Reactions : Implement cooling systems (jacketed reactors) to control temperature spikes during alkylation.
  • Purification Efficiency : Replace column chromatography with fractional distillation or continuous-flow crystallization for cost-effective scaling .
  • Byproduct Management : Optimize solvent recovery (e.g., rotary evaporation) to minimize waste .

Q. How do steric effects of the tert-butyl group influence regioselectivity in pyrimidine functionalization?

  • Methodological Answer : The bulky tert-butyl group directs electrophilic substitution to less hindered positions (e.g., C5 over C4). Confirm via:

  • Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy.
  • X-ray Crystallography : Resolve crystal structures to map electronic/steric environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.